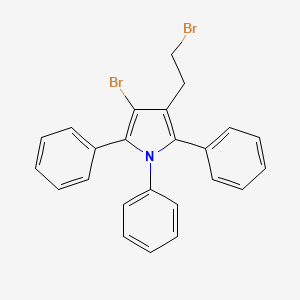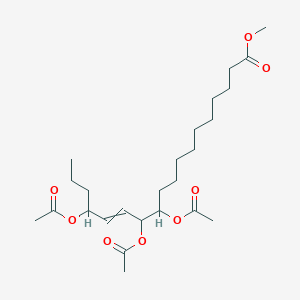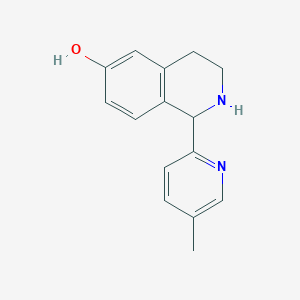
1H-Pyrrole, 3-bromo-4-(2-bromoethyl)-1,2,5-triphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole, 3-bromo-4-(2-bromoethyl)-1,2,5-triphenyl- is a complex organic compound that belongs to the class of heterocyclic aromatic organic compounds. This compound is characterized by the presence of a pyrrole ring substituted with bromine and phenyl groups, making it a significant molecule in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 1H-Pyrrole, 3-bromo-4-(2-bromoethyl)-1,2,5-triphenyl- involves several steps, typically starting with the formation of the pyrrole ring. The bromination of the pyrrole ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The introduction of the 2-bromoethyl group is usually carried out through a substitution reaction using an appropriate alkylating agent. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
1H-Pyrrole, 3-bromo-4-(2-bromoethyl)-1,2,5-triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole, 3-bromo-4-(2-bromoethyl)-1,2,5-triphenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole, 3-bromo-4-(2-bromoethyl)-1,2,5-triphenyl- involves its interaction with various molecular targets. The bromine atoms and phenyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole, 3-bromo-4-(2-bromoethyl)-1,2,5-triphenyl- can be compared with other similar compounds such as:
1H-Pyrrole, 3-bromo-4-(2-chloroethyl)-1,2,5-triphenyl-: This compound has a similar structure but with a chlorine atom instead of a bromine atom.
1H-Pyrrole, 3-bromo-4-(2-iodoethyl)-1,2,5-triphenyl-: This compound contains an iodine atom, which can affect its reactivity and applications.
1H-Pyrrole, 3-bromo-4-(2-methyl)-1,2,5-triphenyl-: The presence of a methyl group instead of a bromoethyl group can lead to different chemical properties and uses.
Eigenschaften
CAS-Nummer |
198027-67-7 |
|---|---|
Molekularformel |
C24H19Br2N |
Molekulargewicht |
481.2 g/mol |
IUPAC-Name |
3-bromo-4-(2-bromoethyl)-1,2,5-triphenylpyrrole |
InChI |
InChI=1S/C24H19Br2N/c25-17-16-21-22(26)24(19-12-6-2-7-13-19)27(20-14-8-3-9-15-20)23(21)18-10-4-1-5-11-18/h1-15H,16-17H2 |
InChI-Schlüssel |
WIKBXSQPOOJQEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=C(N2C3=CC=CC=C3)C4=CC=CC=C4)Br)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroperoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12580785.png)
![2-{4-[10-(Naphthalen-2-yl)anthracen-9-yl]phenyl}imidazo[1,2-a]pyridine](/img/structure/B12580806.png)
![1-{[2-(Acetyloxy)ethoxy]methyl}-3-carbamoylpyridin-1-ium bromide](/img/structure/B12580812.png)
![(Z)-[bis(3-nitropropyl)amino]-hydroxyimino-oxidoazanium](/img/structure/B12580815.png)
![(5S,6S,7R,8R,9S,13S,14S,15S)-8,14-Bis{[tert-butyl(dimethyl)silyl]oxy}-5,7,9,11,13,15-hexamethyl-18-oxooctadeca-1,3,11,16-tetraen-6-yl carbamate](/img/structure/B12580824.png)

![[3,4-Bis(2-acetyl-5-methoxyphenyl)-2-[bis(2-acetyl-5-methoxyphenoxy)phosphanyloxy-diphenylmethyl]phenyl] phosphite](/img/structure/B12580832.png)

![2,2'-Methylenebis[4-(2-hydroxyethyl)-6-(1-methylcyclohexyl)phenol]](/img/structure/B12580848.png)
![Ethanone, 1-[4-hydroxy-3-(hydroxymethyl)-5-methylphenyl]-](/img/structure/B12580852.png)
![Acetamide, N-(2-hydroxyphenyl)-2-[(4-hydroxyphenyl)thio]-](/img/structure/B12580856.png)
![1-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-3-[2-[[3-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]cyclohexyl]urea](/img/structure/B12580862.png)

![Acetamide,N,N-bis(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12580883.png)
